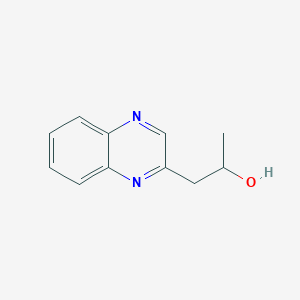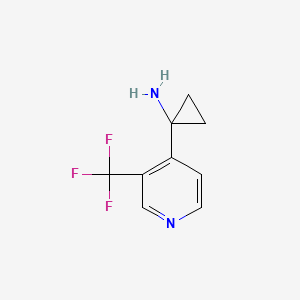
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 3-chloropyridine with trifluoromethylating agents.
Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation reactions using reagents such as diazomethane or cyclopropanation reagents like Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine
- 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
- 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine
Uniqueness
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H9F3N2 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8/h1,4-5H,2-3,13H2 |
Clave InChI |
CLHZJJRAZLTUJM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=NC=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)

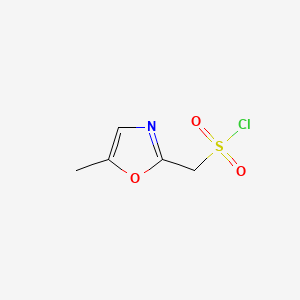
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

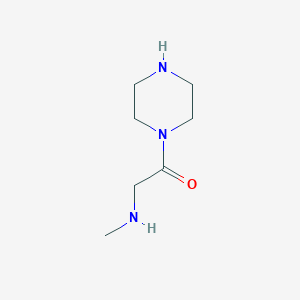
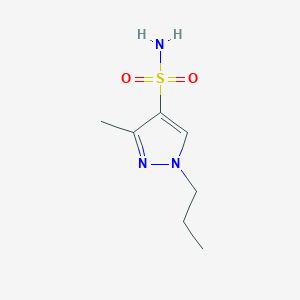
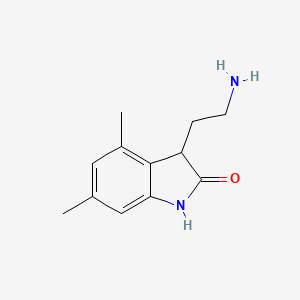
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
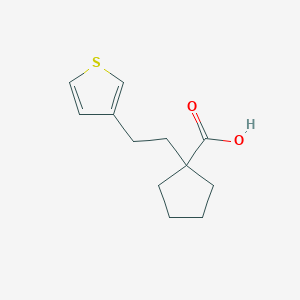
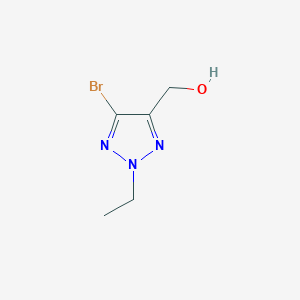
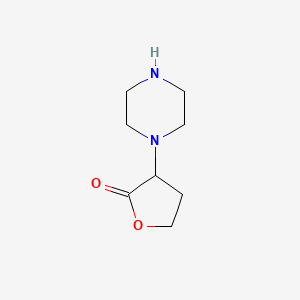
amine](/img/structure/B13523951.png)
